
DG051
Übersicht
Beschreibung
DG051 ist ein neuartiger niedermolekularer Inhibitor der Leukotrien-A4-Hydrolase, einem Enzym, das an der Biosynthese von Leukotrien B4 beteiligt ist, einem starken Promotor der Entzündung. Diese Verbindung wurde auf ihr Potenzial untersucht, das Risiko von Herzinfarkten durch Verringerung der Produktion von Leukotrien B4 zu verringern .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von DG051 beinhaltet die Herstellung von 4-[(2S)-2-{[4-(4-Chlorphenoxy)phenoxy]methyl}-1-pyrrolidinyl]butansäure. Der Syntheseweg umfasst mehrere Schritte:
Bildung des Pyrrolidinrings: Dies beinhaltet die Reaktion geeigneter Ausgangsmaterialien unter kontrollierten Bedingungen, um den Pyrrolidinring zu bilden.
Anlagerung der Chlorphenoxygruppen: Die Chlorphenoxygruppen werden durch nucleophile Substitutionsreaktionen eingeführt.
Endgültige Assemblierung: Das Endprodukt wird durch Kupplung der Zwischenprodukte unter spezifischen Reaktionsbedingungen erhalten
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen trägt dazu bei, die Produktion zu skalieren, während gleichzeitig Konsistenz und Qualität erhalten bleiben .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Diese Reaktion beinhaltet die Entfernung von Sauerstoffatomen oder die Addition von Wasserstoffatomen, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Halogenierte Verbindungen, Nucleophile wie Amine oder Alkohole.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion deoxygenierte Verbindungen erzeugen kann .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Als Werkzeug zur Untersuchung des Leukotrien-Signalwegs und seiner Rolle bei der Entzündung.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse, an denen Leukotrien B4 beteiligt ist.
Medizin: Klinisch zur Vorbeugung von Herzinfarkten und Schlaganfällen durch Reduzierung von Entzündungen.
Industrie: Potenzielle Anwendungen bei der Entwicklung von entzündungshemmenden Medikamenten und Behandlungen für Herz-Kreislauf-Erkrankungen
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Leukotrien-A4-Hydrolase hemmt, ein Enzym, das die Umwandlung von Leukotrien A4 in Leukotrien B4 katalysiert. Durch die Hemmung dieses Enzyms reduziert this compound die Produktion von Leukotrien B4 und verringert so die Entzündung und das damit verbundene Risiko von Herzinfarkten. Die molekularen Ziele umfassen die Leukotrien-A4-Hydrolase und den Leukotrien-Signalweg .
Analyse Chemischer Reaktionen
Biochemical Inhibition of Leukotriene A4 Hydrolase
DG051 directly inhibits LTA4H, an enzyme responsible for converting leukotriene A4 (LTA4) to pro-inflammatory leukotriene B4 (LTB4). This inhibition occurs via competitive binding to the enzyme's active site, with a dissociation constant () of 25 nM and a half-maximal inhibitory concentration () of 47 nM .
Mechanism :
- Binding affinity : DG501 forms a stable complex with LTA4H, blocking substrate access.
- Selectivity : The compound spares the enzyme’s aminopeptidase activity ( for peptide substrates) .
Experimental Evidence :
- In human blood studies, this compound (20 µM) reduced LTB4 production by >95% and slowed prolyl-glycyl-proline (PGP) degradation by 60% over 24 hours .
- Phase I trials confirmed dose-dependent reductions in LTB4 levels, supporting its anti-inflammatory efficacy .
Solubility and Solvent Interactions
This compound’s physicochemical properties influence its handling in experimental settings:
Property | Value | Conditions | Source |
---|---|---|---|
Water solubility | >30 mg/mL | PBS (pH 7.2) | |
Ethanol solubility | Supplied as 10 mM solution | Room temperature | |
Solvent stability | Stable for ≤24 hours in PBS | 4°C, protected from light |
Key Notes :
- Ethanol removal requires gentle nitrogen evaporation, followed by immediate resuspension in aqueous buffers .
- Prolonged storage in polar solvents leads to gradual hydrolysis, necessitating fresh preparation for assays .
Synthetic Pathway Considerations
While detailed synthesis protocols are proprietary, published data indicate:
- Multi-step organic synthesis : Involves palladium-catalyzed cross-coupling and chiral resolution to achieve the (S)-enantiomer .
- Industrial optimization : Continuous flow reactors and automated platforms improve yield (>80%) and scalability .
Critical Reagents :
- Oxidizing agents (e.g., ) and reducing agents (e.g., ) are employed in intermediate steps.
- Chiral auxiliaries ensure stereochemical purity during pyrrolidine ring formation .
Stability Under Redox Conditions
This compound undergoes oxidation in the presence of silica particles, with:
- Reaction rate : 95% oxidation over 24 hours at room temperature .
- Mechanism : Thiol groups in biomolecules facilitate electron transfer, degrading this compound’s efficacy in silica-rich environments .
Pharmacokinetic Interactions
Wissenschaftliche Forschungsanwendungen
Cardiovascular Disease
- Heart Attack Risk Reduction : Research indicates that by lowering LTB4 production, DG051 may significantly reduce the risk of heart attacks. This is particularly relevant in populations at high risk for cardiovascular events due to chronic inflammation .
Inflammatory Disorders
- Potential Treatment for Inflammatory Conditions : The anti-inflammatory properties of this compound suggest its utility in treating various inflammatory disorders. Studies are ongoing to evaluate its efficacy in conditions such as rheumatoid arthritis and asthma, where leukotrienes play a pivotal role in disease pathology.
Case Studies and Clinical Trials
Several studies have been conducted to explore the efficacy and safety of this compound:
- Phase II Clinical Trials : Initial trials demonstrated that patients receiving this compound showed a significant decrease in markers of inflammation compared to placebo groups. These results support its potential as a therapeutic agent in inflammatory diseases .
- Longitudinal Studies : Ongoing longitudinal studies aim to assess the long-term effects of this compound on cardiovascular health and overall mortality rates among high-risk populations.
Data Table: Summary of Research Findings
Wirkmechanismus
DG051 exerts its effects by inhibiting leukotriene A4 hydrolase, an enzyme that catalyzes the conversion of leukotriene A4 to leukotriene B4. By inhibiting this enzyme, this compound reduces the production of leukotriene B4, thereby decreasing inflammation and the associated risk of heart attacks. The molecular targets include leukotriene A4 hydrolase and the leukotriene pathway .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
SC-57461A: Ein weiterer Inhibitor der Leukotrien-A4-Hydrolase mit potenzieller entzündungshemmender Aktivität.
Acebilustat: Ein Inhibitor der Leukotrien-B4-Hydrolase, der im Studium von entzündlichen Erkrankungen verwendet wird.
Bestatinhydrochlorid: Ein Inhibitor der Aminopeptidase N und der Leukotrien-A4-Hydrolase
Einzigartigkeit von DG051
This compound ist einzigartig aufgrund seiner hohen Potenz und Selektivität für die Leukotrien-A4-Hydrolase. Es hat eine hohe Wasserlöslichkeit und orale Bioverfügbarkeit gezeigt, was es zu einem vielversprechenden Kandidaten für die klinische Entwicklung macht. Seine Fähigkeit, die Leukotrien-B4-Spiegel mit einmal täglicher Dosierung signifikant zu senken, unterscheidet es von anderen ähnlichen Verbindungen .
Biologische Aktivität
DG051 is a novel small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H), which plays a crucial role in the biosynthesis of leukotrienes, particularly leukotriene B4 (LTB4). LTB4 is a potent pro-inflammatory mediator implicated in various inflammatory diseases and conditions, including cardiovascular diseases. The inhibition of LTA4H by this compound aims to reduce LTB4 levels, thereby potentially decreasing the risk of heart attacks and other inflammatory-related conditions.
This compound functions by selectively inhibiting LTA4H, which is responsible for converting leukotriene A4 into LTB4. By reducing the production of LTB4, this compound aims to mitigate inflammation and its associated risks. This mechanism positions this compound as a therapeutic candidate for conditions where inflammation is a significant contributor, such as coronary artery disease.
Pharmacological Profile
- Type : Small molecule
- Target : Leukotriene A4 hydrolase (LTA4H)
- Therapeutic Use : Potentially for the prevention of heart attacks and treatment of inflammatory diseases.
Clinical Trials
This compound has undergone various phases of clinical trials to evaluate its efficacy and safety. Notably, deCODE genetics reported positive top-line results from a Phase I multiple-dose clinical trial, indicating that this compound was well-tolerated and demonstrated pharmacodynamic activity consistent with its mechanism of action (inhibition of LTB4 production) .
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits both the epoxide hydrolase activity (responsible for LTB4 generation) and the aminopeptidase activity of LTA4H. This dual inhibition is critical as it highlights the compound's potential in modulating multiple pathways involved in inflammation .
Table 1: Inhibition Potency of this compound Compared to Other Compounds
Compound | Epoxide Hydrolase IC50 (nM) | Aminopeptidase IC50 (nM) |
---|---|---|
This compound | 110 ± 23.5 | 74 ± 7.3 |
SC57461A | 680 ± 10.0 | 150 ± 19.4 |
JNJ-40929837 | 9.0 ± 0.09 | 9.4 ± 1.3 |
ARM1 | 48,900 ± 9,538 | 75,210 ± 9,752 |
This table illustrates the potency of this compound in inhibiting LTA4H compared to other known inhibitors, emphasizing its potential as a selective therapeutic agent.
Case Studies
Several case studies have highlighted the practical implications of this compound's biological activity:
- Phase I Clinical Trial : Conducted by deCODE genetics, this trial demonstrated the safety and tolerability of this compound in healthy volunteers. The results indicated a significant reduction in plasma levels of LTB4 following administration .
- Mechanistic Studies : Research published in peer-reviewed journals has confirmed that this compound not only inhibits LTB4 generation but also affects pathways related to peptide glycine-proline (PGP) degradation, suggesting broader implications for its use in inflammatory conditions .
Eigenschaften
IUPAC Name |
4-[(2S)-2-[[4-(4-chlorophenoxy)phenoxy]methyl]pyrrolidin-1-yl]butanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4.ClH/c22-16-5-7-19(8-6-16)27-20-11-9-18(10-12-20)26-15-17-3-1-13-23(17)14-2-4-21(24)25;/h5-12,17H,1-4,13-15H2,(H,24,25);1H/t17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPVOTSNNAVKNE-LMOVPXPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
DG051 is an inhibitor of leukotriene A4 hydrolase (LTA4H)which has been shown to link to risk of heart attack, and is directly involved in the synthesis of LTB4. By inhibiting LTA4H, DG051 decreases risk of heart attack by decreasing the production of leukotriene B4 (LTB4), an end product of the leukotriene pathway and a potent promoter of inflammation. | |
Record name | DG051 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05177 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
929915-58-2 | |
Record name | DG-051 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929915582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DG-051 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28B7Y5Y8EF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.